![molecular formula C8H10N4 B13102170 3-Amino-6-propylpyrazine-2-carbonitrile](/img/structure/B13102170.png)
3-Amino-6-propylpyrazine-2-carbonitrile
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Overview
Description
3-Amino-6-propylpyrazine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic characteristics and are often used in various chemical and pharmaceutical applications due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-propylpyrazine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates in the presence of catalysts. For instance, a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones can be employed to prepare similar pyrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-propylpyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Recent research has indicated that pyrazine derivatives, including 3-amino-6-propylpyrazine-2-carbonitrile, exhibit promising anticancer properties. A study involving a series of pyrazine derivatives demonstrated their cytotoxic potential against several human cancer cell lines, including cervical (HeLa), lung (NCI-H460), and prostate (PC-3) cancer cells. The compounds showed IC50 values ranging from 14.62 to 61.05 µM, indicating their effectiveness compared to standard chemotherapeutic agents like etoposide .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity, particularly against Mycobacterium tuberculosis. Studies have shown that certain alkylamino derivatives of pyrazine can inhibit the growth of this bacterium, with MIC values reported as low as 25 µg/mL for some derivatives . This suggests potential applications in developing new anti-tuberculosis medications.
Photosynthetic Electron Transport Inhibition
Research has identified that derivatives of this compound can inhibit photosynthetic electron transport in plants, specifically in spinach chloroplasts. This inhibition is linked to the lipophilicity of the compounds, which affects their interaction with plant cellular systems . Such properties could be leveraged in agricultural chemistry to develop herbicides or growth regulators.
Synthesis and Derivative Development
The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced biological activities. For instance, modifications to the alkyl chain length and functional groups have shown significant impacts on the biological efficacy of these compounds .
Compound | Synthesis Method | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Multicomponent synthesis | Anticancer | 14.62 - 61.05 |
N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides | Alkylation reactions | Antimicrobial | 25 |
Pyrazolothiazole-pyridine conjugates | Condensation reactions | Cytotoxicity | 17.50 - 61.05 |
Synthesis of Favipiravir
A notable application of related pyrazine derivatives is in the synthesis of favipiravir, an antiviral medication. The synthesis process involves multiple steps where intermediates derived from pyrazines are transformed into favipiravir through selective hydrolysis and other chemical transformations . This showcases the utility of pyrazine compounds in pharmaceutical development.
Structure-Activity Relationship Studies
Research focusing on structure-activity relationships (SAR) has revealed that modifications in the substituents on the pyrazine ring significantly influence biological activity. For example, increasing the length of alkyl chains generally enhances lipophilicity and biological efficacy against various pathogens .
Mechanism of Action
The mechanism of action of 3-Amino-6-propylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-cyano-6-bromopyrazine: This compound shares a similar pyrazine core but has different substituents, leading to distinct chemical properties.
3-Amino-2-pyrazinecarboxylic acid: Another related compound with a carboxylic acid group instead of a nitrile group.
Uniqueness
3-Amino-6-propylpyrazine-2-carbonitrile is unique due to its specific substituents, which confer distinct chemical and physical properties
Biological Activity
3-Amino-6-propylpyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C8H10N4
- Molecular Weight : 162.19 g/mol
- IUPAC Name : this compound
This compound features a pyrazine ring with an amino group and a propyl side chain, contributing to its unique biological properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazine compounds, including this compound, exhibit notable antimicrobial properties. A study evaluated various pyrazine derivatives against Mycobacterium tuberculosis and other pathogens. The results showed that certain structural modifications enhance antimicrobial efficacy.
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | TBD | Antimycobacterial |
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | Antimycobacterial |
Other derivatives | Varies | Antibacterial/Antifungal |
The minimum inhibitory concentration (MIC) values for related compounds suggest that structural variations significantly influence antimicrobial potency. For instance, increasing the length of carbon chains in alkyl derivatives often correlates with enhanced activity against bacterial strains .
Anticancer Activity
The anticancer potential of pyrazine derivatives has also been investigated. In vitro studies demonstrated that some compounds exhibit cytotoxic effects on cancer cell lines, including HepG2 (liver cancer) and others. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG2 | TBD |
Compound X (related derivative) | HepG2 | 20 |
These findings indicate that the compound may interact with cellular pathways involved in cancer progression, potentially leading to further development as a therapeutic agent .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Interaction : Binding to specific receptors can modulate cellular signaling pathways.
- Structural Modifications : Variations in the compound's structure can affect its interaction with biological targets, enhancing or diminishing activity.
Case Studies
Recent studies have focused on the synthesis and evaluation of various pyrazine derivatives, including this compound. For instance:
- Study on Antimycobacterial Activity : A series of pyrazine derivatives were tested against Mycobacterium tuberculosis, revealing that modifications at the amino and carbonitrile positions significantly impact efficacy.
- Cytotoxicity Evaluation : In vitro assessments of cytotoxicity against various cancer cell lines indicated promising results for several derivatives, suggesting potential applications in cancer therapy .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-amino-6-propylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H10N4/c1-2-3-6-5-11-8(10)7(4-9)12-6/h5H,2-3H2,1H3,(H2,10,11) |
InChI Key |
YTNJCNPVWCTLQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(C(=N1)C#N)N |
Origin of Product |
United States |
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